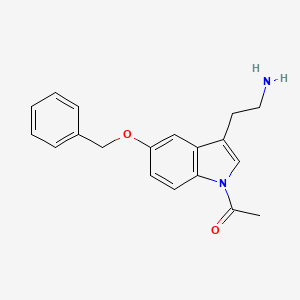
3-(n-Acetyl-2-aminoethyl)-5-benzyloxyindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(n-Acetyl-2-aminoethyl)-5-benzyloxyindole is a synthetic indole derivative Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(n-Acetyl-2-aminoethyl)-5-benzyloxyindole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Acetylation: The indole derivative undergoes acetylation to introduce the n-acetyl group.
Aminoethylation: The acetylated indole is then subjected to aminoethylation to introduce the 2-aminoethyl group.
Benzyloxylation: Finally, the compound is benzyloxylated to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(n-Acetyl-2-aminoethyl)-5-benzyloxyindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(n-Acetyl-2-aminoethyl)-5-benzyloxyindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(n-Acetyl-2-aminoethyl)-5-benzyloxyindole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(n-Acetyl-2-aminoethyl)-5-methoxyindole: Another indole derivative with similar structural features.
3-(n-Acetyl-2-aminoethyl)-5-hydroxyindole: A hydroxylated version of the compound.
3-(n-Acetyl-2-aminoethyl)-5-ethoxyindole: An ethoxylated derivative.
Uniqueness
3-(n-Acetyl-2-aminoethyl)-5-benzyloxyindole is unique due to its benzyloxy group, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C19H20N2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-[3-(2-aminoethyl)-5-phenylmethoxyindol-1-yl]ethanone |
InChI |
InChI=1S/C19H20N2O2/c1-14(22)21-12-16(9-10-20)18-11-17(7-8-19(18)21)23-13-15-5-3-2-4-6-15/h2-8,11-12H,9-10,13,20H2,1H3 |
InChI Key |
JZUGRANAANIGFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)OCC3=CC=CC=C3)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















